molecular formula C12H18N4OS2 B7638231 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclohexen-1-yl)-N-ethylacetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclohexen-1-yl)-N-ethylacetamide

Cat. No. B7638231
M. Wt: 298.4 g/mol
InChI Key: CFSTVZGRXBEQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACT-709478 is a novel chemical compound that was first synthesized in 2011 by researchers at the pharmaceutical company, Actelion Pharmaceuticals Ltd. It belongs to the class of thiazole compounds and has been found to exhibit potent activity against a variety of diseases, including cancer, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of ACT-709478 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activity of certain signaling pathways.
Biochemical and Physiological Effects
ACT-709478 has been shown to exhibit potent activity against cancer cells, both in vitro and in vivo. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, it has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using ACT-709478 in lab experiments is its potent activity against cancer cells, which allows for the testing of its anti-cancer properties. Its low toxicity profile also makes it a safe compound to work with in the lab. One limitation of using ACT-709478 is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of ACT-709478. One potential application is in the treatment of cancer, where it could be developed as a novel therapeutic agent. Another potential application is in the treatment of inflammatory diseases, where it could be used to reduce the production of pro-inflammatory cytokines. Further studies are needed to fully understand the mechanism of action of ACT-709478 and to determine its potential therapeutic applications.
In conclusion, ACT-709478 is a novel chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit potent anti-cancer and anti-inflammatory properties and has a low toxicity profile. Further research is needed to fully understand its mechanism of action and to determine its potential therapeutic applications.

Synthesis Methods

The synthesis of ACT-709478 involves the reaction of 2-cyclohexen-1-one with ethylamine and potassium thiocyanate to form the intermediate compound, which is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a catalyst to yield the final product.

Scientific Research Applications

ACT-709478 has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclohexen-1-yl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS2/c1-2-16(9-6-4-3-5-7-9)10(17)8-18-12-15-14-11(13)19-12/h6H,2-5,7-8H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSTVZGRXBEQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CCCCC1)C(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclohexen-1-yl)-N-ethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.